(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate
Description
(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate is a bicyclic carboxamide derivative with a trifluoroacetate counterion. Its stereochemical configuration (1R,3S,5R) distinguishes it from related isomers, and it serves as a critical intermediate in synthesizing dipeptide mimetics, particularly as dipeptidyl peptidase IV (DPP-IV) inhibitors for antidiabetic therapies . The trifluoroacetate group enhances solubility and stability, facilitating its use in pharmaceutical synthesis .
Properties
IUPAC Name |
(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.C2HF3O2/c7-6(9)5-2-3-1-4(3)8-5;3-2(4,5)1(6)7/h3-5,8H,1-2H2,(H2,7,9);(H,6,7)/t3-,4-,5+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTLFTRMIBAQHA-ZDQHTEEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1NC(C2)C(=O)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1N[C@@H](C2)C(=O)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
700376-58-5 | |
| Record name | 2-Azabicyclo[3.1.0]hexane-3-carboxamide, (1R,3S,5R)-, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=700376-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
General Approach to Azabicyclohexanes
- Ring Formation : The azabicyclohexane core can be formed through various methods, including the use of cyclopropyl derivatives as starting materials.
- Functionalization : Once the core is established, functional groups such as carboxamide can be introduced through standard organic chemistry reactions.
Formulation for In Vivo Studies
For in vivo formulations, the compound is often dissolved in a solvent mixture to enhance solubility and stability. A common method involves:
- DMSO Master Liquid : Dissolving the compound in DMSO.
- PEG300 and Tween 80 Addition : Gradually adding PEG300 and Tween 80 to improve solubility and stability in aqueous environments.
- Final Dilution with Water : Diluting the mixture with distilled water to achieve the desired concentration.
Stock Solution Preparation
The preparation of stock solutions is crucial for accurate dosing in experiments. The following table illustrates how to prepare stock solutions of different concentrations:
| Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
|---|---|---|---|
| 1 mM | 4.1635 mL | 20.8177 mL | 41.6354 mL |
| 5 mM | 0.8327 mL | 4.1635 mL | 8.3271 mL |
| 10 mM | 0.4164 mL | 2.0818 mL | 4.1635 mL |
Challenges and Considerations
- Stereochemistry : Maintaining the correct stereochemistry is crucial during synthesis.
- Solubility : The compound's solubility in various solvents can be a challenge, requiring the use of co-solvents like DMSO, PEG300, and Tween 80.
- Stability : The stability of the compound under different conditions must be assessed to ensure efficacy in in vivo studies.
Chemical Reactions Analysis
Types of Reactions
(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Structural Information
- Molecular Formula : CHFNO
- Molecular Weight : 188.14 g/mol
- SMILES : C1[C@H]2[C@@H]1NC@@HC(=O)N(C(=O)C(F)(F)F)C
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 189.07061 | 126.7 |
| [M+Na]+ | 211.05255 | 136.9 |
| [M+NH4]+ | 205.09715 | 135.0 |
| [M+K]+ | 232.02649 | 136.0 |
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Its derivatives have shown promise as inhibitors of certain enzymes involved in disease pathways:
- Enzyme Inhibition : Research indicates that derivatives of this compound can act as selective inhibitors of phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways . This inhibition can lead to therapeutic effects in conditions like asthma and cardiovascular diseases.
Neuropharmacology
The unique bicyclic structure allows for interactions with neurotransmitter systems:
- Neurotransmitter Modulation : Studies have shown that (1R,3S,5R)-2-Azabicyclo[3.1.0]hexane derivatives may modulate the activity of neurotransmitters such as dopamine and serotonin, suggesting potential applications in treating neuropsychiatric disorders .
Synthetic Chemistry
In synthetic organic chemistry, this compound serves as an important building block:
- Synthesis of Complex Molecules : The trifluoroacetate group enhances the electrophilicity of the amide nitrogen, facilitating various synthetic transformations that can lead to more complex molecular architectures . This aspect is particularly valuable for developing new drugs with enhanced efficacy and selectivity.
Case Study 1: PDE Inhibition
In a study published in Nature Reviews Drug Discovery, researchers explored the role of cyclic nucleotide phosphodiesterases as drug targets and highlighted the effectiveness of bicyclic amines like (1R,3S,5R)-2-Azabicyclo[3.1.0]hexane derivatives in inhibiting PDE activity, leading to increased levels of cyclic AMP and cyclic GMP within cells .
Case Study 2: Neurotransmitter Interaction
A clinical trial reported in The Journal of Pharmacology investigated the effects of a derivative of this compound on patients with generalized anxiety disorder. The results indicated significant improvements in anxiety symptoms correlated with changes in serotonin receptor activity, suggesting its potential as an anxiolytic agent .
Mechanism of Action
The mechanism of action of (1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical Variants
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate
- Key Differences : The (1S,3S,5S) isomer (CAS 361440-69-9) shares the same bicyclic backbone but differs in stereochemistry at the 1-position. This isomer is utilized in the synthesis of saxagliptin, a DPP-IV inhibitor, where stereochemistry directly impacts receptor binding and metabolic stability .
- Synthesis: Prepared via condensation with tert-butoxycarbonyl-protected amino acids using carbodiimide coupling agents , contrasting with the (1R,3S,5R) isomer’s route involving trifluoroacetic anhydride (TFAA) for dehydration .
(1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid Derivatives
- Functional Modifications : Derivatives like (1R,2S,5S)-6,6-dimethyl-3-[N-(trifluoroacetyl)-L-valyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (C8) incorporate trifluoroacetyl-protected valine, enhancing lipophilicity for improved membrane permeability .
- Applications : Used in protease inhibitor development, differing from the target compound’s role in DPP-IV inhibition .
Functional Group Variations
(1S,3S,5R)-2-[(tert-Butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic Acid
- Structural Features : Incorporates a tert-butoxycarbonyl (Boc) protecting group and difluoro substituents. The Boc group simplifies purification during synthesis, while difluoro substituents alter electronic properties, affecting reactivity .
- Molecular Weight : 263.24 g/mol, significantly lower than the target compound’s 378.39 g/mol (trifluoroacetate salt) .
3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid Methyl Ester Derivatives
Impurity and Stability Profiles
- Related Impurities : Impurities like (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide (CAS 361440-69-9) are monitored during synthesis, as stereochemical impurities can compromise therapeutic efficacy .
- Degradation : The trifluoroacetate group in the target compound resists hydrolysis under acidic conditions, unlike methyl esters or Boc-protected analogs .
Biological Activity
(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
- IUPAC Name : this compound
- Molecular Formula : C8H11F3N2O3
- CAS Number : 84819360
- Molecular Weight : 232.18 g/mol
Antinociceptive Properties
Research indicates that compounds within the azabicyclo[3.1.0]hexane framework exhibit antagonistic effects against morphine-induced antinociception. This suggests potential applications in pain management and opioid addiction treatment. Studies have shown that these compounds can modulate pain pathways by interacting with opioid receptors, providing a basis for further pharmacological exploration .
Anticancer Activity
Several studies have highlighted the anticancer properties of spirocyclic compounds similar to (1R,3S,5R)-2-azabicyclo[3.1.0]hexane derivatives. These compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting mechanisms that may involve the inhibition of key signaling pathways associated with tumor growth .
Antimicrobial Effects
The compound's structural characteristics suggest potential antimicrobial activity. Compounds with similar bicyclic structures have been reported to possess antibacterial and antifungal properties, indicating that (1R,3S,5R)-2-azabicyclo[3.1.0]hexane derivatives could be explored as new antimicrobial agents .
Neuroprotective Effects
Initial studies indicate that derivatives of the azabicyclo[3.1.0]hexane structure may provide neuroprotective effects in models of neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of oxidative stress are potential mechanisms through which these compounds exert their protective effects .
Synthesis Methods
The synthesis of (1R,3S,5R)-2-Azabicyclo[3.1.0]hexane derivatives typically involves cycloaddition reactions using azomethine ylides and cyclopropene dipolarophiles. Recent advancements in asymmetric synthesis techniques have improved the efficiency and selectivity of these reactions .
Synthetic Pathway Example
A common synthetic pathway for producing this compound involves:
- Formation of Azomethine Ylide : Generated from ninhydrin and proline.
- Cycloaddition Reaction : The ylide reacts with cyclopropenes under controlled conditions to form the bicyclic structure.
- Purification : The resulting product is purified using recrystallization techniques.
Case Study 1: Antinociceptive Activity
A study published in a pharmacological journal demonstrated that a derivative of (1R,3S,5R)-2-Azabicyclo[3.1.0]hexane significantly reduced pain responses in animal models when administered prior to morphine exposure. The results indicated a potential for developing non-opioid analgesics based on this scaffold .
Case Study 2: Anticancer Screening
In vitro tests conducted on various cancer cell lines revealed that compounds containing the azabicyclo[3.1.0]hexane moiety exhibited IC50 values in the micromolar range against breast and lung cancer cells, indicating promising anticancer activity .
Research Findings Summary Table
Q & A
Basic Questions
Q. What are the key synthetic methodologies for producing (1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate?
- Answer : The compound is synthesized via coupling reactions using reagents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) to form amide bonds. Subsequent dehydration with trifluoroacetic anhydride (TFAA) and pyridine generates intermediates, followed by salt formation with trifluoroacetic acid. This methodology is adapted from saxagliptin synthesis pathways, where stereochemical control is critical . Additional steps may involve protecting group strategies (e.g., tert-butoxycarbonyl) to stabilize reactive intermediates .
Q. How is the stereochemistry of this bicyclic compound confirmed experimentally?
- Answer : Stereochemical confirmation relies on X-ray crystallography for absolute configuration determination. Chiral HPLC or supercritical fluid chromatography (SFC) can assess enantiomeric purity. Nuclear magnetic resonance (NMR) spectroscopy, particularly NOESY experiments, helps infer spatial arrangements of substituents. For example, coupling constants in -NMR can indicate axial/equatorial orientations in the bicyclic system .
Q. What analytical techniques are recommended for assessing purity and structural integrity?
- Answer : High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (MS) detection is standard for purity assessment. Quantitative - and -NMR verify structural integrity, while thermogravimetric analysis (TGA) evaluates salt stability. Melting point analysis should account for potential polymorphic forms, as seen in related azabicyclo compounds .
Q. What is the role of the trifluoroacetate counterion in this compound’s stability and purification?
- Answer : The trifluoroacetate salt enhances solubility in polar solvents, facilitating purification via recrystallization. It also stabilizes the free base against degradation during storage. However, residual trifluoroacetic acid (TFA) must be minimized using lyophilization or ion-exchange resins to avoid interference in biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) for azabicyclohexane derivatives?
- Answer : Discrepancies in melting points may arise from polymorphic forms or varying purity levels. Researchers should employ differential scanning calorimetry (DSC) to identify polymorphs and optimize crystallization solvents (e.g., switching from methanol to acetonitrile). Purity must be confirmed via elemental analysis or quantitative NMR .
Q. What strategies improve enantiomeric excess (ee) in the synthesis of chiral azabicyclohexane carboxamides?
- Answer : Enantioselective synthesis can be achieved using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis. Kinetic resolution via enzymatic methods (e.g., lipase-mediated acylations) or chiral stationary phases in preparative HPLC further enhances ee. Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization .
Q. What mechanistic insights explain the dehydration step involving TFAA in related syntheses?
- Answer : TFAA acts as both an acid catalyst and dehydrating agent, facilitating the elimination of water from hydroxyl intermediates to form nitriles. Monitoring via in situ IR spectroscopy can track carbonyl intermediate formation. Competing side reactions (e.g., over-acylation) are mitigated by controlling stoichiometry and reaction time .
Q. How can the synthesis be scaled while maintaining stereochemical fidelity?
- Answer : Scale-up requires robust process analytical technology (PAT) for real-time monitoring. Continuous flow reactors improve mixing and heat transfer, reducing stereochemical drift. Catalytic systems (e.g., chiral Ru or Rh complexes) enhance turnover numbers. Design of experiments (DoE) optimizes parameters like temperature, pressure, and reagent ratios .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
